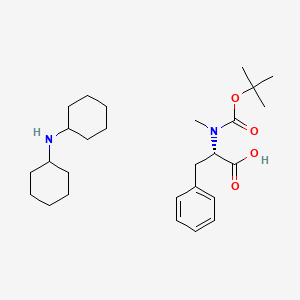
Boc-N-Me-Phe DCHA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-N-Me-Phe DCHA, also known as N-α-t.-Boc-N-α-methyl-L-phenylalanine dicyclohexylammonium salt, is a synthetic compound derived from the amino acid phenylalanine. It is commonly used as a building block in the synthesis of peptides and peptidomimetics. This compound is particularly valuable in the field of medicinal chemistry due to its potential therapeutic applications.
Mecanismo De Acción
Target of Action
Boc-N-Me-Phe DCHA is a derivative of the amino acid phenylalanine . It is primarily used as a building block in peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized .
Mode of Action
The compound interacts with its targets by being incorporated into the growing peptide chain during the synthesis process . The Boc (tert-butyloxycarbonyl) group in the compound serves as a protective group for the amino group during the synthesis, preventing unwanted side reactions . The DCHA (dicyclohexylamine) part of the compound is a counterion that helps improve the solubility of the compound .
Result of Action
The result of the action of this compound is the successful synthesis of peptides with the desired sequence and structure
Action Environment
The action of this compound is influenced by various environmental factors. For example, the efficiency of peptide synthesis can be affected by factors such as the pH, temperature, and the presence of other chemicals in the reaction mixture . The stability of the compound can also be affected by factors such as temperature and light exposure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-N-Me-Phe DCHA typically involves the protection of the amino group of phenylalanine with a tert-butyloxycarbonyl (Boc) group. The methylation of the amino group is then carried out to obtain N-α-methyl-L-phenylalanine. The final step involves the formation of the dicyclohexylammonium salt to enhance the compound’s stability and solubility .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Boc-N-Me-Phe DCHA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with modified functional groups .
Aplicaciones Científicas De Investigación
Boc-N-Me-Phe DCHA has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex peptides and peptidomimetics.
Biology: The compound is employed in the study of protein-protein interactions and enzyme-substrate binding.
Medicine: It has potential therapeutic applications, particularly in the development of novel drugs and treatments.
Industry: this compound is used in the production of pharmaceuticals and other chemical products.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Boc-N-Me-Phe DCHA is unique due to its specific structural features, such as the presence of the Boc-protected amino group and the dicyclohexylammonium salt. These features enhance its stability, solubility, and reactivity, making it a valuable compound in various scientific and industrial applications .
Propiedades
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4.C12H23N/c1-15(2,3)20-14(19)16(4)12(13(17)18)10-11-8-6-5-7-9-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,12H,10H2,1-4H3,(H,17,18);11-13H,1-10H2/t12-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFORGORUOHHLHW-YDALLXLXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

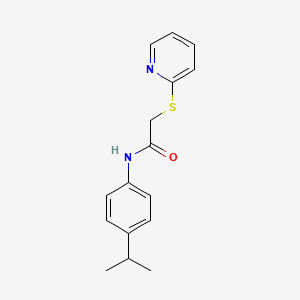
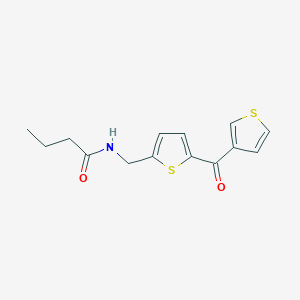
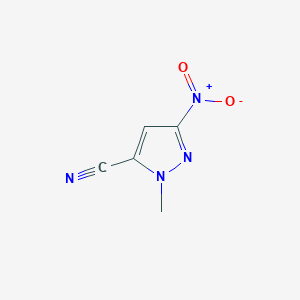
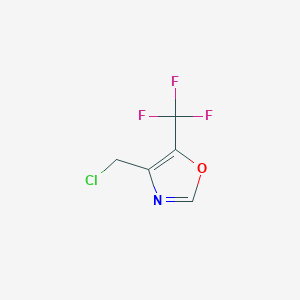
![N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide](/img/structure/B2460464.png)
![3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2460465.png)
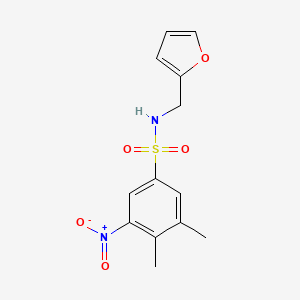
![N-[(1-Aminocycloheptyl)methyl]-2-(2,3-dihydro-1-benzofuran-2-yl)acetamide;hydrochloride](/img/structure/B2460467.png)
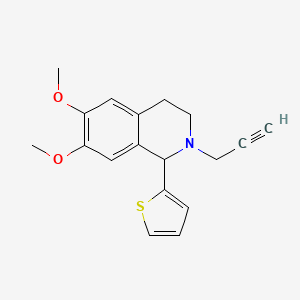
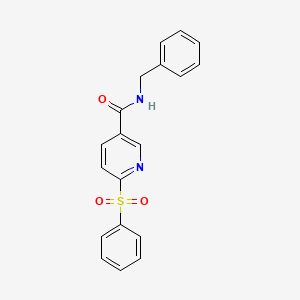
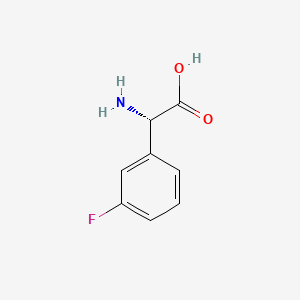
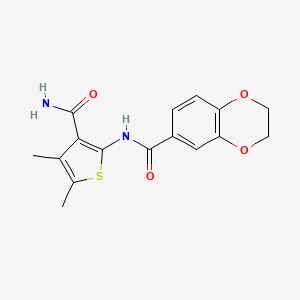
![2-{[2-(4-Methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2460480.png)
